molecular formula C21H25NO4 B610176 Ppc-1, MitoUncoupler CAS No. 1245818-17-0

Ppc-1, MitoUncoupler

Cat. No. B610176
M. Wt: 355.43
InChI Key: PBLQSFOIWOTFNY-UHFFFAOYSA-N
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Description

Ppc-1 is a novel small molecule derived from the cellular slime mold Polysphondylium pseudo-candidum . It enhances oxygen consumption in a dose-dependent manner and acts as a moderate mitochondrial oxidative phosphorylation uncoupler without adverse effects on ATP production .


Synthesis Analysis

Ppc-1 is a newly isolated molecule from Polysphondylium pseudo-candidum . It shows comparatively mild uncoupling activity in Mitochondria . The kinetic behavior of Ppc-1 suggests its function as a mitochondrial uncoupler .


Molecular Structure Analysis

The molecular formula of Ppc-1 is C21H25NO4 and its molecular weight is 355.43 . The chemical name of Ppc-1 is 3-Methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enyloxy)quinoline-2-carboxylate .


Chemical Reactions Analysis

Ppc-1 has been described to enhance oxygen consumption in a dose-dependent manner . This compound also acts as a moderate mitochondrial oxidative phosphorylation uncoupler without adverse effects on ATP production with little cytotoxicity .


Physical And Chemical Properties Analysis

Ppc-1 is soluble in DMSO . The compound displays a mild uncoupling activity in Mitochondria .

Scientific Research Applications

Mitochondrial Function and Obesity Research

Ppc-1, identified as a novel molecule derived from slime molds, has been studied for its effects on mitochondrial oxygen consumption. Suzuki et al. (2015) found that Ppc-1 stimulates oxygen consumption without adversely affecting ATP production, suggesting its function as a mitochondrial uncoupler. In mice, serial administration of Ppc-1 suppressed weight gain without abnormal effects on liver or kidney tissues, and no evidence of tumor formation was observed. This research indicates Ppc-1's potential as a tool for mitochondrial research and in developing new drugs to treat obesity (Suzuki et al., 2015).

Structural Studies and Anti-Obesity Applications

A study by Kikuchi et al. (2015) synthesized Ppc-1 and its derivatives, revealing the structure-activity relationship of uncoupling activities. They found that a specific compound, 18, showed more potent mitochondrial uncoupling activity than Ppc-1 and also suppressed weight gain in mice without undesired effects. These findings suggest the potential use of Ppc-1 derivatives as seed compounds for new anti-obesity drugs (Kikuchi et al., 2015).

Future Directions

The results suggest that Ppc-1 is a unique mitochondrial regulator which will be a valuable tool for mitochondrial research as well as the development of new drugs to treat obesity . Further studies are needed to explore its potential applications in the treatment of obesity and other related conditions.

properties

IUPAC Name

3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLQSFOIWOTFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ppc-1, MitoUncoupler

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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